

Preclinical Safety and Toxicology Profile of losimenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

losimenol is a non-ionic, dimeric, iso-osmolar iodinated contrast medium developed for use in X-ray angiography. Its preclinical evaluation has been reported as promising, suggesting a favorable safety profile. This guide provides a comprehensive overview of the available preclinical safety and toxicology data on **losimenol**, intended to inform researchers, scientists, and drug development professionals. Due to the limited availability of specific quantitative data in the public domain, this guide summarizes the key findings from published literature and provides context through established methodologies and data from similar contrast agents.

Pharmacokinetics and Biotransformation

Preclinical studies in rats and dogs have demonstrated that the pharmacokinetic profile of **losimenol** is comparable to other angio- and urographic contrast media. A key finding from animal studies, which was later confirmed in human trials, is that **losimenol** is not metabolized in the body. It is distributed in the extracellular fluid and is rapidly excreted unchanged by glomerular filtration through the kidneys.

Toxicology Studies

A comprehensive battery of toxicology studies is essential to characterize the safety profile of a new contrast agent. While specific quantitative results for **losimenol** are not widely published,

this section outlines the types of studies conducted and the general findings, supplemented with typical methodologies.

Acute Systemic Toxicity

Acute toxicity studies are performed to determine the potential adverse effects of a single high dose of a substance.

Experimental Protocol:

- Species: Typically conducted in two mammalian species, often mice and rats.
- Administration: Intravenous injection, reflecting the clinical route of administration.
- Dosage: A range of doses are administered to different groups of animals to determine the median lethal dose (LD50).
- Observation: Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.
- Endpoints: LD50 value, clinical signs of toxicity, and gross pathology at necropsy.

Study Type	Species	Route of Administration	LD50 (g lodine/kg)	Observations
Acute Systemic Toxicity	Rat	Intravenous	Data not available	General findings suggest good tolerance. For similar agents, LD50 values are typically high, indicating low acute toxicity.
Mouse	Intravenous	Data not available		

Note: Specific LD50 values for **losimenol** are not available in the reviewed literature. Non-ionic dimeric contrast agents generally exhibit high LD50 values, often exceeding 15-20 g lodine/kg in rodents.

Repeated-Dose Toxicity

These studies evaluate the effects of repeated exposure to a substance over a longer period.

Experimental Protocol:

- Species: Conducted in at least two species, one rodent (e.g., rat) and one non-rodent (e.g., dog).
- Administration: Daily intravenous administration for a specified duration (e.g., 28 days or 90 days).
- Dosage: Multiple dose levels are used to identify a No-Observed-Adverse-Effect Level (NOAEL).
- Endpoints: Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.

Study Type	Species	Duration	NOAEL (g lodine/kg/day)	Target Organs and Findings
Repeated-Dose Toxicity	Rat	28-day	Data not available	For iodinated contrast media, the primary target organ is typically the kidney. Histopathological findings may include reversible vacuolization of the renal tubular epithelium at high doses.
Dog	28-day	Data not available		

Note: Specific NOAEL values for **losimenol** are not publicly available. The findings for other iso-osmolar contrast agents generally point to the kidney as the main target organ, with effects being dose-dependent and often reversible.

Genotoxicity

Genotoxicity assays are conducted to assess the potential of a substance to damage genetic material.

Experimental Protocol: A standard battery of tests is typically performed:

- Ames Test (Bacterial Reverse Mutation Assay): Detects gene mutations in bacteria.
 - Method: Different strains of Salmonella typhimurium and Escherichia coli are exposed to losimenol with and without metabolic activation.

- In Vitro Chromosomal Aberration Test: Evaluates the potential to induce structural chromosomal damage in mammalian cells.
 - Method: Mammalian cells (e.g., Chinese Hamster Ovary cells) are treated with losimenol,
 and chromosomes are examined for aberrations.
- In Vivo Micronucleus Test: Assesses chromosomal damage in developing red blood cells in bone marrow of treated animals.
 - Method: Rodents are administered **losimenol**, and bone marrow or peripheral blood is analyzed for the presence of micronuclei.

Data Presentation:

Assay Type	Test System	Metabolic Activation	Result
Ames Test	S. typhimurium, E. coli	With and Without	Data not available
In Vitro Chromosomal Aberration	Mammalian cells (e.g., CHO)	With and Without	Data not available
In Vivo Micronucleus Test	Rodent bone marrow/peripheral blood	N/A	Data not available

Note: While specific results for **losimenol** are not detailed in the available literature, modern non-ionic contrast agents are generally expected to be non-genotoxic.

Reproductive and Developmental Toxicology

These studies assess the potential effects on fertility and embryonic/fetal development.

Experimental Protocol:

- Fertility and Early Embryonic Development (Segment I): Evaluates effects on male and female reproductive performance.
- Embryo-Fetal Development (Segment II): Assesses teratogenic potential.

 Prenatal and Postnatal Development (Segment III): Examines effects on late fetal development, parturition, and lactation.

Data Presentation:

Study Type	Species	Key Findings
Fertility and Early Embryonic Development	Rat	Data not available. Generally, for this class of compounds, no adverse effects on fertility are expected.
Embryo-Fetal Development	Rat, Rabbit	Data not available. Non-ionic contrast agents are typically not found to be teratogenic.
Prenatal and Postnatal Development	Rat	Data not available.

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects on vital physiological functions.

Experimental Protocol:

- Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and ECG in a conscious, telemetered non-rodent species (e.g., dog).
- Central Nervous System: Assessment of behavioral and neurological effects in rodents (e.g., Functional Observational Battery).
- Respiratory System: Measurement of respiratory rate and tidal volume in conscious rodents using plethysmography.

System	Species	Study Type	Findings
Cardiovascular	Dog	Telemetry	Data not available. Clinical studies in humans showed no clinically relevant changes in heart rate, rhythm, or other ECG parameters.[1]
Central Nervous	Rat	Behavioral tests	losimenol has been reported to have good neural tolerance following intracisternal injection.[2]
Respiratory	Rat	Whole-body plethysmography	Data not available. No significant respiratory adverse events have been highlighted in clinical trials.

Local Tolerance

Local tolerance studies assess the effects of the substance at the site of administration.

Experimental Protocol:

- Species: Typically rabbits.
- Administration: Intravenous, intra-arterial, and perivenous injections.
- Endpoints: Macroscopic and microscopic evaluation of the injection sites for signs of irritation, inflammation, or necrosis.

Route of Administration	Species	Findings
Intravenous	Rabbit	Data not available. Non-ionic, iso-osmolar contrast media are generally well-tolerated intravenously.
Intra-arterial	Rabbit	Data not available.
Perivenous	Rabbit	Data not available.

Immunosensitizing Potential

These studies evaluate the potential of a substance to induce an immune response.

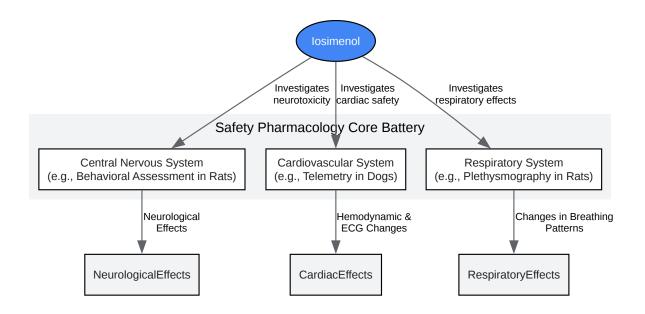
Experimental Protocol:

- Skin Sensitization Test: (e.g., Guinea Pig Maximization Test) Assesses the potential to cause allergic contact dermatitis.
- Popliteal Lymph Node Assay (PLNA): Measures the local immune response following subcutaneous injection.

Data Presentation:

Study Type	Species	Findings
Skin Sensitization	Guinea Pig	No immunosensitizing effect was found.[2]
Popliteal Lymph Node Assay	Rat, Mouse	No immunosensitizing effect was found.[2][3]

Visualizations



Click to download full resolution via product page

Caption: General workflow for preclinical toxicology assessment of a pharmaceutical compound.

Click to download full resolution via product page

Caption: Core battery of safety pharmacology studies for a new drug candidate.

Conclusion

The available preclinical data, although limited in quantitative detail in the public domain, suggest that **losimenol** has a favorable safety and toxicology profile, which is consistent with other non-ionic, iso-osmolar contrast agents. Key characteristics include a lack of metabolism, rapid renal excretion, good neural tolerance, and no evidence of immunosensitizing potential. Further detailed quantitative data from regulatory submissions would be beneficial for a more complete risk assessment. This guide provides a framework for understanding the preclinical safety evaluation of **losimenol** based on the currently accessible information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Preclinical to Clinical Translation of Hemodynamic Effects in Cardiovascular Safety Pharmacology Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Safety and Toxicology Profile of Iosimenol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672088#preclinical-safety-and-toxicology-profile-of-iosimenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com